N,N-dibenzyl-N'-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N,N-dibenzyl-N’-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic compound with the molecular formula C25H21Cl2FN4S and a molecular weight of 499.4 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use. It is known for its complex structure, which includes a pyrazole ring substituted with chloro and fluorobenzyl groups, and a thiourea moiety.
Preparation Methods
The synthesis of N,N-dibenzyl-N’-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chloro and fluorobenzyl groups.
Thiourea formation: The final step involves the reaction of the substituted pyrazole with dibenzylamine and thiophosgene to form the thiourea moiety.
Chemical Reactions Analysis
N,N-dibenzyl-N’-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiourea moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N,N-dibenzyl-N’-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N’-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA interaction: The compound could interact with DNA, potentially leading to changes in gene expression.
Comparison with Similar Compounds
N,N-dibenzyl-N’-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea can be compared with other similar compounds, such as:
N,N-dibenzyl-N’-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N,N-dibenzyl-N’-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea: This compound lacks the chlorine atom, which may also influence its properties.
N,N-dibenzyl-N’-[4-chloro-1-(2-bromobenzyl)-1H-pyrazol-3-yl]thiourea: The presence of a bromine atom instead of chlorine or fluorine can lead to different reactivity and biological effects.
Properties
IUPAC Name |
1,1-dibenzyl-3-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2FN4S/c26-21-12-7-13-23(28)20(21)16-32-17-22(27)24(30-32)29-25(33)31(14-18-8-3-1-4-9-18)15-19-10-5-2-6-11-19/h1-13,17H,14-16H2,(H,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFHFAMJBKULKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3Cl)CC4=C(C=CC=C4Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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